molecular formula C8H14N2O B573530 (S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone CAS No. 175155-21-2

(S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone

Cat. No.: B573530
CAS No.: 175155-21-2
M. Wt: 154.213
InChI Key: WBUKVTOWYORTSH-ZETCQYMHSA-N
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Description

(S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone is a chiral compound that features both azetidine and pyrrolidine rings. These heterocyclic structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure makes it an interesting subject for research in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone typically involves the formation of the azetidine and pyrrolidine rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the azetidine ring can be synthesized via a cyclization reaction involving a suitable amine and an electrophile. The pyrrolidine ring can be formed through a similar cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the azetidine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-Diphenyl(pyrrolidin-2-yl)methanol: Another chiral compound with a pyrrolidine ring, used in asymmetric synthesis.

    3,3-Difluoropyrrolidin-1-yl(2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone: A dipeptidyl peptidase IV inhibitor studied for its potential in treating type 2 diabetes.

Uniqueness

(S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone is unique due to the presence of both azetidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure is less common and provides a versatile scaffold for the development of new compounds with diverse applications.

Biological Activity

(S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique azetidine and pyrrolidine moieties, which contribute to its biological activity. The compound can be represented as follows:

 S Azetidin 1 yl pyrrolidin 2 yl methanoneC8H14N2O\text{ S Azetidin 1 yl pyrrolidin 2 yl methanone}\rightarrow \text{C}_8\text{H}_{14}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • G-protein-coupled receptors (GPCRs) : These receptors are crucial for numerous physiological processes and are common drug targets. The compound may act as an allosteric modulator or antagonist at specific GPCRs, influencing signaling pathways involved in pain perception and inflammation .
  • Enzyme inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes linked to disease progression, such as those involved in cancer cell proliferation .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity:

  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound displayed IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Cell LineIC50 Value (µM)
MCF-70.65
HCT1160.76
A5491.17

These values suggest that the compound's efficacy is comparable to established chemotherapeutics.

Mechanism of Induced Apoptosis

Flow cytometry analyses reveal that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, an increase in caspase 3/7 activity was noted, leading to cell cycle arrest in the G1 phase .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Antitumor Activity : A study published in MDPI highlighted the compound's ability to inhibit cell proliferation in MCF-7 cells, with subsequent analysis showing increased levels of p53 expression and caspase cleavage, which are markers of apoptosis .
  • Research on GPCR Modulation : Investigations into GPCR interactions suggest that this compound may serve as a lead compound for developing new drugs targeting these receptors, potentially offering novel therapeutic avenues for conditions like obesity and diabetes .
  • Synthetic Pathways : The synthesis of this compound has been explored, revealing methods that enhance yield and purity, which are critical for further pharmacological testing .

Properties

IUPAC Name

azetidin-1-yl-[(2S)-pyrrolidin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8(10-5-2-6-10)7-3-1-4-9-7/h7,9H,1-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUKVTOWYORTSH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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